molecular formula C20H16N2O5 B13819128 2,6-Bis(3-nitrobenzylidene)cyclohexanone

2,6-Bis(3-nitrobenzylidene)cyclohexanone

Katalognummer: B13819128
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: YXADDWKSFJIQJN-OTYYAQKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(3-nitrobenzylidene)cyclohexanone is an organic compound with the molecular formula C20H16N2O5 It is a derivative of cyclohexanone, featuring two benzylidene groups substituted with nitro groups at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(3-nitrobenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(3-nitrobenzylidene)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-substituted cyclohexanone derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino-substituted derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include nitro-substituted cyclohexanone derivatives, amino-substituted derivatives, and various substituted cyclohexanone compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,6-Bis(3-nitrobenzylidene)cyclohexanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Bis(3-nitrobenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. The nitro groups play a crucial role in its reactivity and biological activity, as they can undergo reduction to form reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Bis(4-chloro-3-nitrobenzylidene)cyclohexanone
  • 2,6-Bis(2-chloro-5-nitrobenzylidene)cyclohexanone
  • 2,6-Bis(2-naphthylmethylene)cyclohexanone
  • 2,6-Bis(2,6-dimethoxybenzylidene)cyclohexanone

Uniqueness

2,6-Bis(3-nitrobenzylidene)cyclohexanone is unique due to the specific positioning of the nitro groups on the benzylidene rings, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C20H16N2O5

Molekulargewicht

364.4 g/mol

IUPAC-Name

(2E,6E)-2,6-bis[(3-nitrophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16N2O5/c23-20-16(10-14-4-1-8-18(12-14)21(24)25)6-3-7-17(20)11-15-5-2-9-19(13-15)22(26)27/h1-2,4-5,8-13H,3,6-7H2/b16-10+,17-11+

InChI-Schlüssel

YXADDWKSFJIQJN-OTYYAQKOSA-N

Isomerische SMILES

C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1

Kanonische SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.